molecular formula C13H9F2NO B5768434 N-(2,6-difluorophenyl)benzamide

N-(2,6-difluorophenyl)benzamide

Cat. No.: B5768434
M. Wt: 233.21 g/mol
InChI Key: PTLDWNXJEKWHQI-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety attached to a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)benzamide typically involves the condensation reaction of 2,6-difluoroaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Reduction: N-(2,6-difluorophenyl)benzylamine.

    Oxidation: 2,6-difluorobenzoic acid.

Scientific Research Applications

N-(2,6-difluorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.

    Industrial Applications: The compound may be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The compound can inhibit the activity of target enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways and processes.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)benzamide
  • N-(2,3-difluorophenyl)benzamide
  • N-(2,5-difluorophenyl)benzamide

Comparison: N-(2,6-difluorophenyl)benzamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties, steric effects, and overall reactivity. Compared to its analogs, this compound may exhibit different binding affinities, reaction rates, and biological activities, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLDWNXJEKWHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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